

Spectroscopic Profile of Ethyl 2,4-dibromobutanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2,4-dibromobutanoate

Cat. No.: B1329710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,4-dibromobutanoate**, a key intermediate in various organic syntheses. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl 2,4-dibromobutanoate**. These values are calculated based on established spectroscopic principles and data from analogous structures, providing a reliable reference for experimental verification.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.55	dd	1H	H-2
~4.25	q	2H	-OCH ₂ CH ₃
~3.65	m	2H	H-4
~2.70	m	2H	H-3
~1.30	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~169.5	C=O (Ester)
~62.0	-OCH ₂ CH ₃
~45.0	C-2
~38.0	C-3
~30.0	C-4
~14.0	-OCH ₂ CH ₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)
~680	Strong	C-Br stretch
~550	Strong	C-Br stretch

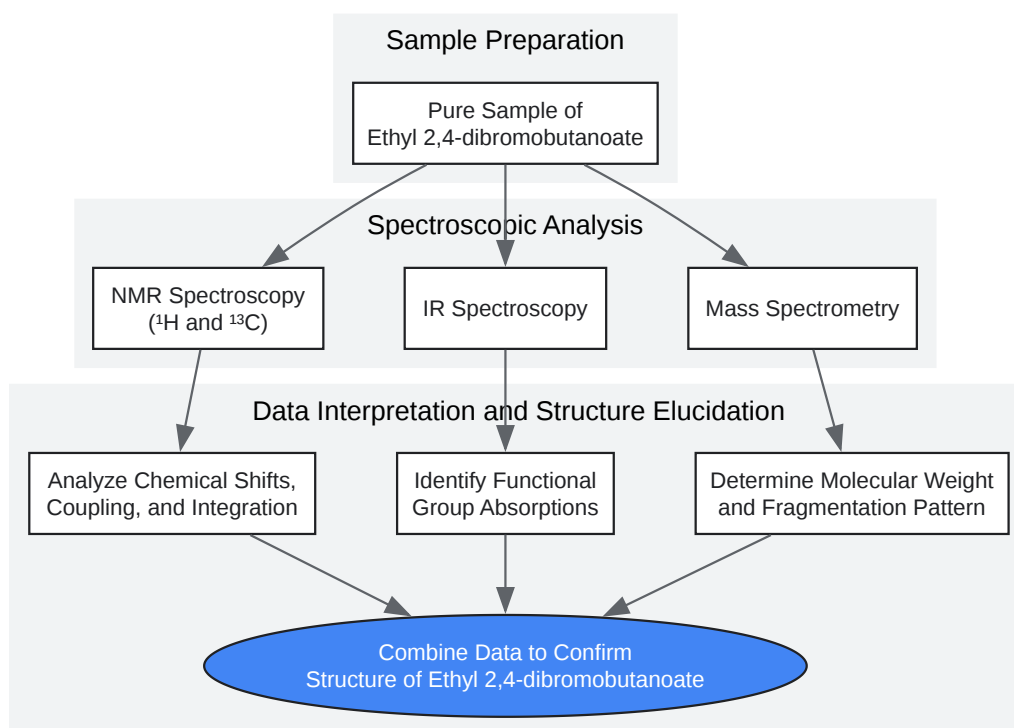
Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Possible Fragment Ion
273/275/277	Low	[M] ⁺ (Molecular ion with Br isotopes)
195/197	Moderate	[M - Br] ⁺
151/153	High	[M - Br - CO ₂ Et] ⁺
121/123	Moderate	[CH ₂ CH ₂ Br] ⁺
107/109	Moderate	[CH ₂ CHBr] ⁺
45	High	[C ₂ H ₅ O] ⁺
29	Very High	[C ₂ H ₅] ⁺

Experimental Workflow and Methodologies

The structural elucidation of an organic compound like **Ethyl 2,4-dibromobutanoate** follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.

Spectroscopic Analysis Workflow for Ethyl 2,4-dibromobutanoate



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Spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Ethyl 2,4-dibromobutanoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

- Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. The spectral width is generally set to 0-220 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of neat (undiluted) liquid **Ethyl 2,4-dibromobutanoate** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} . Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
- Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of two bromine atoms will result in characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for M and $M+2$ peaks).
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